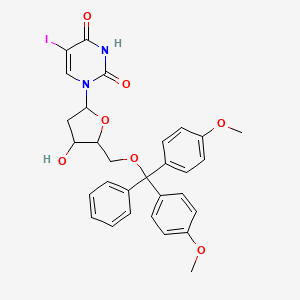

5'-O-DMTr-5-Iodo-2'-deoxyuridine

Description

BenchChem offers high-quality 5'-O-DMTr-5-Iodo-2'-deoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-DMTr-5-Iodo-2'-deoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUYGSOCGOJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29IN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 5'-O-DMTr-5-Iodo-2'-deoxyuridine in Advanced Oligonucleotide Engineering

Executive Summary

In the landscape of synthetic nucleic acid chemistry, the ability to engineer oligonucleotides with atomic precision is paramount for structural biology, molecular diagnostics, and therapeutic development. 5'-O-DMTr-5-Iodo-2'-deoxyuridine (CAS 104375-88-4)[1] serves as a highly versatile, bifunctional building block. By combining an acid-labile 5'-dimethoxytrityl (DMT) protecting group with a reactive iodine atom at the C5 position of the pyrimidine ring, this nucleoside enables the seamless integration of heavy atoms into DNA arrays[2].

This whitepaper dissects the mechanistic utility of 5-I-dU, providing field-proven insights and self-validating protocols for its three primary applications: macromolecular X-ray crystallography, zero-length photochemical crosslinking, and post-synthetic bio-orthogonal functionalization.

Chemical Anatomy & Mechanistic Logic

To understand the utility of 5'-O-DMTr-5-Iodo-2'-deoxyuridine, we must deconstruct its structural logic:

-

The 5'-O-DMT Group: The dimethoxytrityl group is the industry standard for 5'-hydroxyl protection during solid-phase oligonucleotide synthesis (SPOS). Its extreme sensitivity to mild acids (e.g., 3% trichloroacetic acid) allows for rapid, quantitative detritylation during each synthetic cycle. Furthermore, the DMT cation absorbs strongly at 498 nm, providing a real-time colorimetric readout of coupling efficiency[2].

-

The C5-Iodine Substitution: The C5 position of the pyrimidine ring projects directly into the major groove of the DNA double helix. Because the Van der Waals radius of iodine (1.98 Å) is nearly identical to that of the methyl group in native thymidine (2.00 Å), 5-I-dU acts as a perfect isosteric replacement[3]. This prevents steric clashing and preserves the native B-form DNA conformation.

-

Electronic Lability: The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds. This specific lability is the mechanistic foundation for both its UV-induced homolytic cleavage (for crosslinking)[3] and its reactivity in palladium-catalyzed cross-coupling reactions[4].

Fig 1: Downstream application logic for 5'-O-DMTr-5-Iodo-dU in oligonucleotide engineering.

Core Applications in Drug Development & Structural Biology

Macromolecular X-Ray Crystallography (SAD/MAD Phasing)

Solving the phase problem is a critical bottleneck in X-ray crystallography. By incorporating 5-I-dU into an oligonucleotide, researchers introduce a heavy atom with a high number of electrons. Iodine exhibits a strong anomalous scattering signal at accessible X-ray wavelengths, making it an ideal candidate for Single/Multiple-Wavelength Anomalous Dispersion (SAD/MAD) phasing[5]. Because 5-I-dU mimics thymidine, the heavy atom is introduced without distorting the DNA-protein complex.

Zero-Length Photochemical Crosslinking

Mapping the exact interface between DNA and DNA-binding proteins (e.g., transcription factors, polymerases) requires covalent trapping. 5-I-dU is a superior zero-length crosslinker. Upon irradiation with UV light (>300 nm), the C-I bond undergoes homolytic cleavage, generating a highly reactive uracil-5-yl radical[3]. This radical rapidly abstracts a hydrogen or covalently binds to nearby electron-rich aromatic amino acids (Tyrosine, Tryptophan, Histidine) on the interacting protein.

Post-Synthetic Bio-orthogonal Functionalization

Synthesizing highly modified phosphoramidites is often cost-prohibitive or chemically unstable. Instead, 5-I-dU can be incorporated into the DNA backbone as a "chemical handle." Post-synthesis, the iodine acts as a leaving group for Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions[4]. This allows researchers to "click" on fluorophores, alkynes, or targeting ligands directly to the C5 position of the intact oligonucleotide[6].

Quantitative Data Summaries

To justify the selection of 5-I-dU over other halogenated analogs, we must examine the physicochemical properties of the C5 substitutions. As demonstrated below, iodine provides the optimal balance of isosteric mimicry and bond lability.

Table 1: Physicochemical Comparison of C5-Halogenated Deoxyuridines

| Modification | Van der Waals Radius (Å) | C-X Bond Energy (kcal/mol) | Structural Perturbation | Primary Application |

| Thymidine (Native) | 2.00 (Methyl) | N/A | None (Baseline) | Native DNA Assembly |

| 5-Fluoro-dU | 1.47 | ~115 | Moderate (Smaller) | Therapeutic (e.g., 5-FU) |

| 5-Chloro-dU | 1.75 | ~81 | Minor | Mutagenesis Studies |

| 5-Bromo-dU | 1.85 | ~68 | Minimal | Photo-crosslinking / X-ray |

| 5-Iodo-dU | 1.98 | ~53 | None (Isosteric) | SAD Phasing / Cross-coupling |

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that protocols must be designed with built-in causality—understanding why a reagent is used prevents downstream failure.

Protocol A: Synthesis of 5-I-dU Phosphoramidite

Before 5'-O-DMTr-5-Iodo-dU can be used in an automated DNA synthesizer, it must be converted into a phosphoramidite.

-

Drying (Causality: Moisture Exclusion): Co-evaporate 1.0 eq of 5'-O-DMTr-5-Iodo-2'-deoxyuridine with anhydrous pyridine three times. Trace water will aggressively hydrolyze the phosphitylating agent, destroying the yield.

-

Activation: Dissolve the dried nucleoside in anhydrous dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated in the next step, preventing the acidic environment from prematurely cleaving the acid-labile DMT group.

-

Phosphitylation: Dropwise, add 1.2 eq of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) under argon at 0°C. Stir for 1 hour at room temperature.

-

Quenching & Purification: Quench the reaction with anhydrous methanol. Purify via flash chromatography using silica gel pre-treated with 1% triethylamine. Causality: Standard silica is inherently acidic; pre-neutralizing it ensures the DMT group remains intact during purification.

Protocol B: UV Photo-Crosslinking of 5-I-dU DNA to Target Proteins

This protocol maps DNA-protein interactions using the synthesized 5-I-dU oligonucleotide.

-

Complex Assembly: Incubate the 5-I-dU modified oligonucleotide with the target protein in a physiological binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) for 30 minutes at room temperature. Causality: This ensures the complex reaches its native thermodynamic equilibrium before covalent trapping.

-

UV Irradiation: Place the open reaction tube on a bed of crushed ice. Irradiate using a 308 nm or 325 nm UV laser/lamp for 15–30 minutes. Causality: Ice prevents thermal denaturation of the protein. Crucially, using >300 nm UV selectively excites the weak C-I bond without causing widespread damage to native DNA bases (which occurs at 254 nm via pyrimidine dimer formation)[3].

-

Denaturing Analysis: Boil the sample in SDS loading buffer containing β-mercaptoethanol and resolve via SDS-PAGE. Validation: The covalently linked DNA-protein adduct will migrate significantly slower than the free protein, providing a clear, quantifiable band of the crosslinked complex.

Fig 2: Photochemical crosslinking mechanism of 5-I-dU modified DNA to target proteins.

References

-

Royal Society of Chemistry (RSC). Chapter 6: Nucleotides and nucleic acids; oligo- and poly-nucleotides. Retrieved from:[Link]

-

Digital CSIC. Synthesis of oligonucleotides carrying modified bases for DNA and protein recognition. Retrieved from:[Link]

-

National Institutes of Health (NIH PMC). Protein Labeling and Crosslinking by Covalent Aptamers. Retrieved from:[Link]

-

Glen Research. Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers. Retrieved from:[Link]

Sources

- 1. 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine | 104375-88-4 [chemicalbook.com]

- 2. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]

- 3. glenresearch.com [glenresearch.com]

- 4. books.rsc.org [books.rsc.org]

- 5. digital.csic.es [digital.csic.es]

- 6. Protein Labeling and Crosslinking by Covalent Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5'-O-DMTr-5-Iodo-2'-deoxyuridine

5'-O-DMTr-5-Iodo-2'-deoxyuridine: A Comprehensive Technical Guide on Properties, Mechanisms, and Bioconjugation Workflows

As the demands of nucleic acid chemistry evolve from simple antisense oligonucleotides to complex, multi-functionalized nanostructures, the selection of modified nucleosides becomes critical. 5'-O-DMTr-5-Iodo-2'-deoxyuridine (DMT-IdU) stands out as a premier building block for advanced oligonucleotide engineering.

As a Senior Application Scientist, I approach DMT-IdU not merely as a chemical reagent, but as a programmable node within a larger synthetic architecture. This whitepaper deconstructs the physical properties, mechanistic causality, and validated protocols for utilizing DMT-IdU in solid-phase oligonucleotide synthesis (SPOS), palladium-catalyzed cross-coupling, and photochemical cross-linking.

Physicochemical Profiling and Structural Causality

To engineer reliable workflows, we must first understand the intrinsic properties of the molecule. DMT-IdU consists of a 2'-deoxyuridine core, an iodine atom at the C5 position of the pyrimidine ring, and a 4,4'-dimethoxytrityl (DMTr) protecting group at the 5'-hydroxyl.

Mechanistic Rationale of the Structure:

-

The C5-Iodine Modification: The C5 position of pyrimidines projects directly into the major groove of the DNA double helix. Consequently, modifications here do not sterically hinder Watson-Crick base pairing[1]. The carbon-iodine (C-I) bond is highly polarizable and relatively weak (~240 kJ/mol). This makes it an exceptional leaving group for oxidative addition in transition-metal catalysis (e.g., Sonogashira coupling) and highly susceptible to homolytic cleavage under UV irradiation[2].

-

The 5'-O-DMTr Group: The DMTr group serves a dual purpose. Chemically, it provides orthogonal, acid-labile protection of the 5'-OH, essential for the iterative cycles of SPOS. Physically, its extreme steric bulk and lipophilicity (LogP = 3.6) provide a distinct retention time shift, enabling highly efficient Reverse-Phase HPLC purification of the full-length oligonucleotide ("trityl-on" purification)[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Implication for Workflow |

| Chemical Formula | C30H29IN2O7 | Defines mass for MS validation (656.46 g/mol )[4]. |

| Molecular Weight | 656.46 g/mol | High mass dictates careful dissolution in anhydrous solvents[4]. |

| Melting Point | >128 °C (decomp) | Indicates thermal instability; store at -20°C, avoid prolonged heat[4]. |

| LogP (XLogP3) | 3.6 | Highly lipophilic; requires non-polar solvent systems for TLC[3]. |

| Density | 1.60 ± 0.1 g/cm³ | Heavy atom effect; useful for X-ray crystallography phasing[4]. |

| pKa | 7.94 ± 0.10 | The N3 imide proton is mildly acidic; can deprotonate in strong bases[4]. |

Workflow I: Post-Synthetic Modification via Sonogashira Coupling

The most powerful application of DMT-IdU is its use as an anchoring point for bioconjugation. By incorporating IdU into an oligonucleotide, researchers can utilize palladium-catalyzed Sonogashira cross-coupling to attach terminal alkynes (e.g., fluorophores, porphyrins, or ferrocene derivatives) directly to the DNA backbone[1][2].

Performing this reaction on-column (while the DNA is still attached to the Controlled Pore Glass (CPG) solid support) is the preferred methodology. It prevents the need for laborious HPLC purification of intermediate species and allows excess heavy-metal catalysts to be washed away simply by flushing the column.

Fig 1: Mechanistic pathway of On-Column Sonogashira Coupling targeting the 5-Iodo-dU residue.

Protocol: On-Column Sonogashira Coupling (Self-Validating System)

Note: This protocol assumes the oligonucleotide has been synthesized using standard phosphoramidite chemistry, incorporating a 5'-O-DMT-5-iodo-dU phosphoramidite, and the final 5'-DMT has been removed.

-

Preparation of the Solid Support: Transfer the CPG containing the synthesized, fully protected oligonucleotide (approx. 1.0 µmol scale) to a sealed 1.5 mL microcentrifuge tube or a specialized reaction column with a frit.

-

Catalyst Activation (Causality: Exclusion of Oxygen): Sonogashira coupling is highly sensitive to oxygen, which causes alkyne homocoupling (Glaser coupling). Degas anhydrous Dimethylformamide (DMF) by bubbling with Argon for 15 minutes.

-

Reaction Mixture Formulation: In a separate vial under Argon, dissolve:

-

Terminal Alkyne (50 eq, 50 µmol)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.5 eq, 0.5 µmol)

-

Copper(I) Iodide [CuI] (1.0 eq, 1.0 µmol)

-

N,N-Diisopropylethylamine (DIPEA) (100 eq) in 500 µL of the degassed DMF.

-

-

Coupling: Add the reaction mixture to the CPG. Seal and agitate gently at room temperature for 16–24 hours.

-

Washing (Self-Validation Step): Transfer the CPG back to a synthesis column. Wash sequentially with DMF (5 mL), Methanol (5 mL), and Acetonitrile (5 mL). Validation: The CPG should return to its original color; residual brown/black tint indicates trapped palladium, requiring further washing with a 0.1 M sodium diethyldithiocarbamate solution.

-

Cleavage and Deprotection: Treat the CPG with concentrated aqueous ammonia at room temperature for 24 hours. Crucial Causality: Avoid elevated temperatures (e.g., 55°C) or strong bases with extended heating, as unreacted 5-Iodo-dU can undergo unintended cyclization or degradation under harsh basic conditions[2].

-

Analysis: Analyze the crude product via LC-MS to confirm the mass shift from the iodine loss (-126.9 Da) and alkyne addition.

Workflow II: Photochemical Cross-Linking (Zero-Length Crosslinking)

Because the C-I bond absorbs in the UV range, DMT-IdU (once incorporated into DNA and deprotected) acts as a highly specific photo-reactive probe. When a protein binds to the IdU-modified DNA sequence, UV irradiation triggers a homolytic cleavage of the C-I bond, generating a highly reactive uracil-5-yl radical. This radical rapidly abstracts a hydrogen or adds to an aromatic ring of a nearby amino acid (e.g., Tyrosine, Phenylalanine), forming a covalent, zero-length cross-link.

Fig 2: Photochemical generation of the uracil-5-yl radical and subsequent protein cross-linking.

Protocol: UV Cross-Linking Assay

-

Complex Formation: Incubate the 32P-radiolabeled, IdU-modified double-stranded DNA (10 nM) with the target binding protein (100 nM) in a standard binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT) for 30 minutes at 4°C.

-

Irradiation (Causality of Wavelength): Place the open microcentrifuge tubes on ice directly under a UV transilluminator emitting at 302–312 nm. Causality: Using 254 nm UV will cause widespread, non-specific DNA damage (pyrimidine dimers). 312 nm specifically targets the weaker C-I bond without destroying the DNA backbone.

-

Exposure Time: Irradiate for 15 to 30 minutes.

-

Validation: Denature the samples by adding SDS-PAGE loading buffer and boiling for 5 minutes. Run on a 10% SDS-PAGE gel. Autoradiography will reveal a shifted band at a higher molecular weight, representing the covalent DNA-Protein complex.

Experimental Troubleshooting & Quality Control

To maintain scientific integrity, quantitative data must be continuously monitored. Table 2 outlines the analytical checkpoints required when working with DMT-IdU derivatives.

Table 2: Analytical Checkpoints for DMT-IdU Workflows

| Analytical Method | Target Observation | Corrective Action if Failed |

| Trityl Monitoring (UV 498 nm) | Consistent orange color during SPOS deblock step. | If signal drops specifically after IdU coupling, increase coupling time from 3 min to 6 min. |

| LC-MS (Oligonucleotide) | Exact mass match for IdU-DNA. | If mass is -127 Da, premature deiodination occurred. Ensure synthesis reagents are fresh and avoid prolonged exposure to light. |

| PAGE (Post-Sonogashira) | Single, slower-migrating band compared to unmodified DNA. | Smearing indicates incomplete reaction. Ensure strict anhydrous/anaerobic conditions during Pd-catalysis. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3787123, 5'-O-DMTr-5-Iodo-2'-deoxyuridine." PubChem. Available at: [Link]

-

Journal of the American Chemical Society. "Uridine-Conjugated Ferrocene DNA Oligonucleotides: Unexpected Cyclization Reaction of the Uridine Base." ACS Publications. Available at:[Link]

-

Accounts of Chemical Research. "Nanoarchitectonics with Porphyrin Functionalized DNA." ACS Publications. Available at: [Link]

Sources

The Role of the DMTr Protecting Group in Oligonucleotide Synthesis: A Mechanistic and Operational Guide

Executive Summary

In the realm of solid-phase oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMTr) protecting group is the undisputed gold standard for 5'-hydroxyl protection. Its ubiquitous use in phosphoramidite chemistry is not merely a matter of historical precedent, but a result of precise chemical engineering. The DMTr group serves a dual mandate: it provides robust steric hindrance to prevent unwanted polymerization during the coupling phase, and it acts as a highly visible, lipophilic diagnostic handle for real-time synthesis monitoring and downstream purification.

This whitepaper dissects the mechanistic causality behind DMTr utilization, explores the kinetic balance between deprotection and depurination, and provides self-validating protocols for leveraging the DMTr group in advanced chromatographic purification.

Mechanistic Foundations of the DMTr Group

Chemical Structure and Causality of Acid Lability

The synthesis of oligonucleotides proceeds in the 3' to 5' direction. To ensure that only one nucleotide is added per cycle, the 5'-OH of the incoming phosphoramidite monomer must be temporarily blocked[]. The DMTr group is uniquely suited for this role due to the electronic properties of its two p-methoxy substituents.

The Causality of Cleavage: When exposed to mild protic acids, the ether oxygen or the central trityl carbon is protonated, leading to the dissociation of the DMTr group. The resulting DMTr carbocation is exceptionally stable because the positive charge is delocalized across the three phenyl rings and further stabilized by the electron-donating resonance of the two methoxy groups[2]. This resonance stabilization lowers the activation energy required for cleavage, making DMTr significantly more acid-labile than a standard unsubstituted trityl group. This allows for rapid deprotection under mild conditions, preserving the integrity of the growing DNA/RNA chain[3].

The Phosphoramidite Synthesis Cycle

The DMTr group governs the cadence of the four-step phosphoramidite cycle: Detritylation, Coupling, Capping, and Oxidation[3].

Caption: Phosphoramidite synthesis cycle highlighting the role of DMTr in sequential chain elongation.

Kinetics of Detritylation vs. Depurination

The Acid Paradox

While the DMTr group requires acid for removal, the oligonucleotide backbone—specifically the N-glycosidic bond of purines (adenine and guanine)—is highly susceptible to acid-catalyzed hydrolysis[4]. If the acid used for detritylation is too strong, or the exposure time too long, the nucleobase is cleaved, leaving an abasic site. During the final basic deprotection (typically in concentrated ammonia), these abasic sites undergo β -elimination, resulting in irreversible chain cleavage[3].

To mitigate this, the choice of acid is a calculated compromise between reaction velocity and backbone preservation. Dichloroacetic acid (DCA) is frequently preferred over Trichloroacetic acid (TCA) because its slightly higher pKa provides a safer kinetic window for full-length synthesis[5].

Quantitative Comparison of Deprotection Acids

Table 1: Properties of Deprotection Acids in Oligonucleotide Synthesis

| Acid | pKa | Typical Concentration | Detritylation Speed | Depurination Risk |

| Trifluoroacetic Acid (TFA) | 0.5 | 2-5% | Very Fast | High |

| Trichloroacetic Acid (TCA) | 0.7 | 2-3% | Fast | Moderate-High |

| Dichloroacetic Acid (DCA) | 1.5 | 3% | Moderate-Fast | Low-Moderate |

| Acetic Acid | 4.8 | 80% | Very Slow | Very Low |

Data synthesized from established detritylation kinetic models and mild deprotection strategies[3][5].

Real-Time Synthesis Validation: The Trityl Monitor

Photometric Causality

The resonance stabilization that makes the DMTr carbocation easy to cleave also gives it a highly conjugated π -electron system. This extensive conjugation lowers the HOMO-LUMO energy gap, causing the cation to strongly absorb visible light at 498 nm , yielding a brilliant orange color[6].

Automated synthesizers exploit this physical property by directing the waste stream of the detritylation step through a UV-Vis flow cell. By integrating the area under the curve (AUC) of the 498 nm absorbance peak, the system calculates the exact molar amount of DMTr released. Comparing this value to the previous cycle provides a real-time, quantitative measurement of stepwise coupling efficiency[6].

Trityl Monitor Troubleshooting Matrix

Table 2: Diagnostic Interpretation of 498 nm Trityl Signals

| Observation (498 nm Signal) | Causative Factor | Recommended Corrective Action |

| Consistent, high signal | Normal operation (>98% efficiency) | None required; proceed with synthesis. |

| Sudden drop in signal | Failed previous coupling or empty amidite | Check amidite reservoir; verify activator delivery lines[6]. |

| Gradual decline over synthesis | Accumulating moisture or degrading reagents | Replace anhydrous acetonitrile; use fresh activator (e.g., ETT/BTT)[6]. |

| Spiking or trailing signal | Incomplete trityl washout from previous step | Increase post-detritylation column wash volumes. |

Downstream Processing: Trityl-On Purification

Chromatographic Causality

During synthesis, failure sequences (e.g., n−1 , n−2 ) are permanently blocked during the capping step (using acetic anhydride) and therefore do not receive a DMTr group in subsequent cycles[]. At the end of the synthesis, only the full-length target sequence retains the 5'-DMTr group.

Because the DMTr group contains three bulky aromatic rings, it is highly lipophilic. When the crude oligonucleotide mixture is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the DMTr group acts as a hydrophobic "anchor," binding the full-length sequence tightly to the C18 stationary phase. The capped failure sequences, lacking this handle, wash through the column early in the gradient[4][7].

Caption: Trityl-On RP-HPLC purification workflow leveraging the lipophilic DMTr handle.

Self-Validating Protocol: Trityl-On RP-HPLC Purification

This methodology ensures high-purity extraction of the target oligonucleotide by building validation checkpoints directly into the chromatographic run.

-

Step 1: Ion-Pairing Equilibration

-

Action: Equilibrate the C18 column with 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Causality: TEAA acts as an ion-pairing agent. The lipophilic triethylammonium cation binds to the negatively charged phosphodiester backbone of the oligonucleotide, neutralizing its charge and maximizing the hydrophobic interaction between the DMTr group and the C18 resin[8].

-

-

Step 2: Sample Loading

-

Action: Inject the crude oligonucleotide mixture (dissolved in TEAA buffer) onto the column.

-

-

Step 3: Failure Sequence Wash

-

Action: Run a shallow gradient of acetonitrile (Buffer B) from 5% to 20%.

-

Self-Validation: Monitor the UV absorbance at 260 nm . A peak appearing in this phase confirms the successful elution of trityl-off failure sequences and small-molecule synthesis impurities[7].

-

-

Step 4: On-Column Detritylation

-

Action: Flush the column with 2% Trifluoroacetic acid (TFA) for 3-5 minutes.

-

Self-Validation: Switch the UV monitor to 498 nm . A sharp peak in the waste stream confirms the successful cleavage and complete removal of the orange DMTr cation from the bound full-length oligo[9].

-

-

Step 5: Target Elution

-

Action: Increase the acetonitrile concentration rapidly to 50-60%.

-

Self-Validation: Monitor the UV absorbance at 260 nm . A single, sharp peak confirms the elution of the pure, fully deprotected target oligonucleotide[8].

-

References

Sources

- 2. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dupont.com [dupont.com]

- 8. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of DNA Purification [med.upenn.edu]

Synthesis of 5'-O-DMTr-5-Iodo-2'-deoxyuridine: A Detailed Protocol for Researchers

Abstract

This comprehensive guide details a robust and optimized protocol for the synthesis of 5'-O-DMTr-5-iodo-2'-deoxyuridine, a critical building block in oligonucleotide synthesis and various biochemical applications. This document provides a step-by-step methodology, from the initial iodination of 2'-deoxyuridine to the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for key experimental choices, self-validating system checks, and comprehensive referencing to foundational literature. The aim is to provide a reliable and reproducible method, ensuring high yield and purity of the final product.

Introduction

5'-O-DMTr-5-iodo-2'-deoxyuridine is a modified nucleoside of significant interest in the fields of molecular biology and medicinal chemistry. The iodine atom at the 5-position of the uracil base serves as a versatile handle for further chemical modifications, such as cross-coupling reactions to introduce a variety of functional groups.[1] The 4,4'-dimethoxytrityl (DMTr) group at the 5'-hydroxyl position is a crucial acid-labile protecting group, widely employed in solid-phase oligonucleotide synthesis.[2][3] This protection allows for the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain, with the DMTr group being removed at the beginning of each coupling cycle.[4]

The unique structure of 5'-O-DMTr-5-iodo-2'-deoxyuridine makes it an invaluable tool for:

-

Antisense Oligonucleotides: Incorporation of this modified nucleoside can enhance the binding affinity and nuclease resistance of therapeutic oligonucleotides.[5]

-

DNA Probes and Diagnostics: The iodo-group can be functionalized with fluorescent dyes or other reporter molecules for use in diagnostic assays.[6][7]

-

Structural Biology: Site-specific introduction of heavy atoms like iodine can aid in X-ray crystallographic studies of DNA structures.

-

Click Chemistry: The iodo-group can be converted to an azide or alkyne, enabling the use of "click" chemistry for DNA labeling and conjugation.[8][9]

This application note provides a detailed, two-step protocol for the synthesis of 5'-O-DMTr-5-iodo-2'-deoxyuridine, focusing on practical execution and the underlying chemical principles.

Overall Synthesis Workflow

The synthesis of 5'-O-DMTr-5-iodo-2'-deoxyuridine is a two-step process. The first step involves the electrophilic iodination of the C5 position of the uracil ring of 2'-deoxyuridine. The second step is the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group.

Caption: Overall workflow for the synthesis of 5'-O-DMTr-5-Iodo-2'-deoxyuridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2'-Deoxyuridine | ≥99% | Sigma-Aldrich |

| Iodine Monochloride (ICl), 1.0 M in Dichloromethane | Synthesis Grade | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Pyridine | Anhydrous | Sigma-Aldrich |

| 4,4'-Dimethoxytrityl chloride (DMTr-Cl) | ≥98% | Glen Research |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Fisher Scientific |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Iodine monochloride is corrosive and a strong oxidizing agent; handle with extreme care. Pyridine is a flammable and toxic liquid. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocol

Part 1: Synthesis of 5-Iodo-2'-deoxyuridine

This step involves the direct iodination of the electron-rich C5 position of the pyrimidine ring of 2'-deoxyuridine using iodine monochloride as the electrophilic iodine source.

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-deoxyuridine (5.0 g, 21.9 mmol) in anhydrous methanol (100 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of iodine monochloride (ICl) in dichloromethane (24.1 mL, 24.1 mmol, 1.1 equivalents) dropwise over 30 minutes. The reaction mixture will turn a dark brown/red color.

-

Rationale: The C5 position of the uracil ring is activated towards electrophilic substitution. Iodine monochloride is a polarized interhalogen compound (I⁺Cl⁻) that serves as a source of electrophilic iodine. The reaction is performed at 0 °C to control the reactivity and minimize side reactions. A slight excess of ICl ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product, 5-iodo-2'-deoxyuridine, will have a lower Rf value than the starting 2'-deoxyuridine.

-

Quenching the Reaction: Once the reaction is complete (typically after 2-4 hours), quench the excess ICl by adding saturated aqueous sodium thiosulfate solution until the dark color disappears and the solution becomes pale yellow.

-

Work-up and Isolation: a. Remove the methanol under reduced pressure. b. Add distilled water (50 mL) to the residue. The product will precipitate out of the solution. c. Collect the white solid by vacuum filtration and wash with cold water (3 x 20 mL) and then a small amount of cold diethyl ether. d. Dry the solid under high vacuum to obtain 5-iodo-2'-deoxyuridine.

-

Expected Yield: 85-95%.

-

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

-

Part 2: Synthesis of 5'-O-DMTr-5-Iodo-2'-deoxyuridine

This step involves the selective protection of the primary 5'-hydroxyl group of 5-iodo-2'-deoxyuridine with the bulky 4,4'-dimethoxytrityl (DMTr) group. The use of pyridine as a solvent and base is crucial for this reaction.

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried 500 mL round-bottom flask, dissolve 5-iodo-2'-deoxyuridine (from Part 1, e.g., 6.5 g, 18.4 mmol) in anhydrous pyridine (100 mL).

-

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl that is generated during the reaction. It is essential to use anhydrous pyridine to prevent hydrolysis of the DMTr-Cl and the product.

-

-

Addition of DMTr-Cl: Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) (7.5 g, 22.1 mmol, 1.2 equivalents) portion-wise to the solution at room temperature while stirring. The reaction mixture will turn a bright orange/yellow color.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (10% methanol in dichloromethane). The product, 5'-O-DMTr-5-iodo-2'-deoxyuridine, will have a significantly higher Rf value than the starting material and will appear as a bright orange spot upon charring with a p-anisaldehyde stain due to the trityl cation. The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: a. Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of cold methanol (10 mL). b. Remove the pyridine under reduced pressure. c. Dissolve the resulting residue in dichloromethane (200 mL) and transfer it to a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Rationale: The bicarbonate wash removes any remaining pyridinium hydrochloride and other acidic impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow foam.

-

-

Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Equilibrate the column with 1% triethylamine in hexanes. c. Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column. d. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate). The product typically elutes at around 50-60% ethyl acetate.

-

Rationale: The addition of a small amount of triethylamine to the eluent helps to prevent the acid-catalyzed removal of the DMTr group on the silica gel. e. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5'-O-DMTr-5-iodo-2'-deoxyuridine as a white to off-white foam.

-

Expected Yield: 70-85%.

-

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show the characteristic peaks for the DMTr group (aromatic protons between 6.8-7.5 ppm and methoxy protons around 3.8 ppm), the deoxyribose sugar protons, and the H6 proton of the uracil base. |

| ¹³C NMR | The spectrum will confirm the presence of all carbon atoms in the molecule, including those of the DMTr group, the sugar moiety, and the iodinated uracil base. |

| Mass Spectrometry (ESI-MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 5'-O-DMTr-5-iodo-2'-deoxyuridine (C₃₀H₂₉IN₂O₇, MW: 656.47 g/mol ).[10] |

| HPLC | Purity should be ≥98% as determined by reverse-phase HPLC. A common method uses a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). The DMTr-on product is significantly more retained than any unreacted starting material.[11][12] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Iodination | Insufficient ICl or reaction time. | Add more ICl and continue to monitor the reaction by TLC. Ensure the starting material is fully dissolved. |

| Low Yield in DMTr Protection | Wet reagents or solvent. Incomplete reaction. | Use anhydrous pyridine and ensure all glassware is flame-dried. Allow the reaction to proceed for a longer time. |

| Loss of DMTr Group During Purification | Acidic silica gel. | Add 1% triethylamine to the column chromatography eluent. |

| Multiple Spots on TLC | Side reactions or incomplete protection of the 3'-hydroxyl group. | Ensure the correct stoichiometry of DMTr-Cl is used. Careful purification by column chromatography is necessary to isolate the desired 5'-O-protected product. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of high-purity 5'-O-DMTr-5-iodo-2'-deoxyuridine. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable modified nucleoside for a wide range of applications in nucleic acid chemistry and drug discovery. The self-validating nature of the protocol, with clear checkpoints for reaction monitoring and comprehensive characterization methods, ensures the integrity and reproducibility of the synthesis.

References

-

Sanghvi, Y. S. (2006). 5'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis. ACS Publications. [Link]

-

Suemune, H., et al. (n.d.). A simple and efficient method for synthesis of 5-substituted 2′-deoxyuridine nucleosides using metal–halogen exchange reaction of 5-iodo-2. ScienceDirect. [Link]

-

Liu, Z., et al. (2012). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. ResearchGate. [Link]

-

Agrofoglio, L. A., et al. (2006). Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. ResearchGate. [Link]

-

ChemGenes. (n.d.). 5'-O-DMTr-2'-deoxyuridine. ChemGenes. [Link]

-

Zanzonico, P. B., & Bigler, R. E. (1986). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. PubMed. [Link]

-

Tong, M. K., et al. (1962). Iodination of 2'-Deoxycytidine and Related Substances. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 5'-O-DMTr-5-Iodo-2'-deoxyuridine. PubChem. [Link]

-

Glen Research. (n.d.). Rapid and Efficient Purification of Oligonucleotides. Glen Research. [Link]

-

Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. [Link]

-

Shimadzu. (n.d.). DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSEN™ Styra HLB SPE Cartridge. Shimadzu. [Link]

-

Liu, Z., et al. (2013). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Yamaguchi, T., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Journal of Chromatography A. [Link]

-

Pon, R. T. (2000). DMTr and pixyl protecting groups and their precursors. ResearchGate. [Link]

-

Morris, N. R., & Cramer, J. W. (1968). 5-iodo-2'-deoxyuridine and DNA synthesis in mammalian cells. Experimental Cell Research. [Link]

-

Lancelot, G., et al. (1994). Structures of oligonucleotides containing 5-(methoxymethyl)-2'-deoxyuridine determined by NMR spectroscopy. Journal of Biomolecular Structure & Dynamics. [Link]

-

Kore, A. R., et al. (2012). Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Diermeier-Daucher, S., et al. (2009). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. Current Protocols in Cytometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine | 104375-88-4 [chemicalbook.com]

- 7. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]

- 8. salic.med.harvard.edu [salic.med.harvard.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 5'-O-DMTr-5-Iodo-2'-deoxyuridine | C30H29IN2O7 | CID 3787123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. lcms.cz [lcms.cz]

Application Notes and Protocols for 5'-O-DMTr-5-Iodo-2'-deoxyuridine in Solid-Phase Oligonucleotide Synthesis

Introduction: A Versatile Tool for Oligonucleotide Functionalization

In the landscape of synthetic biology and nucleic acid therapeutics, the ability to introduce specific modifications into oligonucleotides is paramount. 5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine (5'-O-DMTr-5-iodo-2'-dU) has emerged as a cornerstone reagent for this purpose. It is a synthetic nucleoside phosphoramidite engineered for seamless integration into standard automated solid-phase oligonucleotide synthesis (SPOS) workflows.[1][2]

The true power of this building block lies in the 5-iodo modification on the uracil base. The carbon-iodine bond serves as a stable yet highly reactive handle for a variety of post-synthetic, transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a vast array of functionalities—such as fluorophores, quenchers, cross-linking agents, or complex ligands—that would otherwise be incompatible with the chemical conditions of oligonucleotide synthesis.

This guide provides an in-depth overview of the properties, applications, and detailed protocols for the effective use of 5'-O-DMTr-5-iodo-2'-dU-3'-CE Phosphoramidite in the synthesis of functionalized oligonucleotides.

Key Properties and Characteristics

The utility of 5'-O-DMTr-5-iodo-2'-dU phosphoramidite is rooted in its specific chemical design, which balances stability for synthesis with reactivity for subsequent modifications.

| Property | Value | Reference |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |

| Molecular Formula | C39H46IN4O8P | [1] |

| Molecular Weight | 856.7 g/mol | [1] |

| CAS Number | 178925-48-9 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage Conditions | -20°C, under inert gas (e.g., Argon), desiccated | [1] |

| Solubility | Soluble in anhydrous acetonitrile (for synthesis) | |

| Purity | ≥95% (typically assessed by 31P NMR and HPLC) | [2] |

The molecule incorporates three critical features:

-

5'-DMTr Group : An acid-labile dimethoxytrityl group that protects the 5'-hydroxyl function, enabling the stepwise, 3'-to-5' directional synthesis common to automated DNA synthesizers.[][5] Its removal is quantified spectrophotometrically to monitor synthesis efficiency.[6]

-

3'-CE Phosphoramidite : A reactive cyanoethyl phosphoramidite group at the 3'-position, which, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[][]

-

5-Iodo-Uracil Base : A halogenated nucleobase that is stable throughout the synthesis and standard deprotection cycles but provides a reactive site for post-synthetic modifications.[8]

Core Applications in Research and Development

The incorporation of 5-iodo-2'-deoxyuridine into oligonucleotides opens a gateway to numerous advanced applications:

-

Structural Biology (X-ray Crystallography) : The heavy iodine atom is invaluable for solving the phase problem in X-ray crystallography using techniques like Multi-wavelength Anomalous Dispersion (MAD). This simplifies the determination of DNA and DNA-protein complex structures.[9]

-

DNA-Protein Interaction Studies : As a photo-labile nucleotide, 5-I-dU can be used in UV cross-linking experiments. Upon UV irradiation, the iodo-uracil forms a covalent bond with amino acid residues in close proximity, allowing for the precise mapping of DNA-protein binding sites.[9]

-

Development of Photo-Aptamers : A standard aptamer selected via SELEX can be converted into a photo-aptamer by strategically replacing thymidine or 5-methyl-dC residues with 5-I-dU.[9] This allows the aptamer to be covalently cross-linked to its target upon UV exposure, creating more robust diagnostic and therapeutic agents.

-

Fluorescent Labeling and Probes : The iodo group serves as a versatile attachment point for a wide range of fluorescent dyes, quenchers, and other reporter groups via post-synthetic coupling reactions, enabling the creation of custom probes for qPCR, FISH, and other molecular assays.[10]

-

Therapeutic Oligonucleotides : The introduction of specific ligands or functional groups can enhance the stability, cellular uptake, and therapeutic efficacy of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs.[11]

-

Non-Enzymatic Ligation : Oligonucleotides functionalized with a 5'-iodo group can participate in non-enzymatic ligation reactions, facilitating the construction of large or complex DNA structures that are difficult to assemble via standard synthesis alone.[8][12]

Protocols for Solid-Phase Oligonucleotide Synthesis

The integration of 5'-O-DMTr-5-iodo-2'-dU phosphoramidite into a standard synthesis workflow is straightforward and requires minimal deviation from established protocols for unmodified DNA.

The Phosphoramidite Synthesis Cycle

The synthesis proceeds via a four-step cycle for each nucleotide addition. This cycle is automated on modern DNA synthesizers.[13][14]

Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocol: Incorporation of 5-Iodo-dU

-

Reagent Preparation :

-

Dissolve the 5'-O-DMTr-5-iodo-2'-dU-3'-CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.15 M).

-

Ensure all other standard synthesis reagents (activator, capping, oxidation, deblocking solutions) are fresh and properly installed on the synthesizer.

-

-

Synthesis Cycle Parameters :

-

Deblocking : Use standard conditions, typically 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane.[6] The release of the orange DMTr cation confirms the successful deprotection of the 5'-hydroxyl group.

-

Coupling : No changes are required from the standard coupling protocol for A, C, G, or T phosphoramidites.[15] A standard coupling time of 2-5 minutes with an activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) is sufficient. Coupling efficiencies are consistently high (>99%).[5]

-

Capping : Immediately after coupling, cap any unreacted 5'-hydroxyl groups using a standard mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[5][14]

-

Oxidation : Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using a standard solution of iodine in a water/pyridine/THF mixture.[5] This step is critical for the stability of the oligonucleotide backbone.

-

-

Cleavage and Deprotection :

-

Causality : The choice of deprotection conditions is critical to ensure the removal of all protecting groups (from the bases and the phosphate backbone) and cleavage from the solid support, without compromising the integrity of the 5-iodo modification.[16][17] The C-I bond on the uracil base is stable to standard ammoniacal deprotection conditions.[8]

-

Standard Protocol :

-

Transfer the solid support (e.g., CPG) to a sealed vial.

-

Add concentrated ammonium hydroxide (28-30%).

-

Incubate at 55°C for 8-12 hours or at room temperature for 16-24 hours.[18]

-

-

Mild Protocol (Recommended) : For oligonucleotides containing other sensitive modifications, a milder deprotection can be used.

-

Add a solution of mild ammonium hydroxide.

-

Incubate at room temperature for 24 hours.[15]

-

-

Post-Deprotection : After incubation, cool the vial, transfer the supernatant containing the cleaved oligonucleotide to a new tube, and evaporate the ammonia solution to dryness. The resulting pellet contains the crude, 5-iodo-dU-modified oligonucleotide.

-

-

Purification :

-

The crude oligonucleotide can be purified using standard methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[14]

-

If the synthesis was performed "DMT-ON" (final DMTr group left on), RP-HPLC is particularly effective for separating the full-length product from truncated failure sequences. The DMTr group is then removed post-purification by treatment with 80% acetic acid.[6][18]

-

Protocols for Post-Synthetic Modification

The true utility of incorporating 5-I-dU is realized in the post-synthetic modification step. Palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings are most common. These reactions can be performed while the oligonucleotide is still on the solid support ("on-support") or after cleavage and purification ("in-solution").

Caption: Post-synthetic functionalization of 5-Iodo-dU containing oligonucleotides.

Protocol 1: On-Support Sonogashira Coupling

This reaction couples a terminal alkyne to the 5-position of the uracil base.[19][20]

-

Preparation : After synthesis, wash the support-bound oligonucleotide extensively with anhydrous acetonitrile and dry under a stream of argon.

-

Reagent Mixture : In a sealed vial under argon, prepare the coupling mixture. For a 1 µmol synthesis scale:

-

Terminal Alkyne (e.g., propargylamine, fluorescently-labeled alkyne): 20-50 equivalents

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃): 2-5 equivalents

-

Copper(I) Iodide (CuI): 4-10 equivalents

-

Base (e.g., Triethylamine or Diisopropylethylamine): 100-200 equivalents

-

Anhydrous Solvent (e.g., DMF or Acetonitrile): 200 µL

-

-

Reaction : Add the reagent mixture to the vial containing the solid support. Seal the vial and agitate at room temperature for 4-16 hours. The reaction progress can be monitored by cleaving a small aliquot and analyzing by HPLC-MS.

-

Work-up : After the reaction, wash the support extensively with acetonitrile, then methanol, to remove excess reagents and catalyst.

-

Cleavage and Deprotection : Proceed with the standard or mild cleavage and deprotection protocol as described above.

Protocol 2: On-Support Suzuki-Miyaura Coupling

This reaction couples an aryl or vinyl boronic acid to the 5-position of the uracil base.[21][22][23]

-

Preparation : As with the Sonogashira protocol, ensure the support-bound oligonucleotide is washed and dried.

-

Reagent Mixture : In a sealed vial under argon, prepare the coupling mixture. For a 1 µmol synthesis scale:

-

Aryl/Vinyl Boronic Acid: 20-50 equivalents

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): 2-5 equivalents

-

Aqueous Base (e.g., 2M K₂CO₃ or K₃PO₄): 100-200 equivalents

-

Solvent (e.g., DMF/water or Toluene/water mixture): 200 µL

-

-

Reaction : Add the reagent mixture to the support. Seal and agitate at an elevated temperature (e.g., 50-80°C) for 2-12 hours. Microwave-assisted heating can significantly accelerate this reaction.[19][24]

-

Work-up : Wash the support thoroughly with water, followed by methanol and acetonitrile, to remove reagents.

-

Cleavage and Deprotection : Proceed with the standard cleavage and deprotection protocol.

Quality Control and Troubleshooting

-

Analysis : The final product should be analyzed by both RP-HPLC and Mass Spectrometry (e.g., ESI-MS). HPLC will confirm the purity of the oligonucleotide, while MS will confirm the exact mass, verifying the successful incorporation of the 5-I-dU and any subsequent modifications.

-

Troubleshooting :

-

Low Coupling Efficiency : If detritylation monitoring shows a drop in yield after the 5-I-dU addition, check the phosphoramidite solution for degradation (exposure to moisture or air). Use freshly prepared solution.

-

Incomplete Post-Synthetic Reaction : If MS analysis shows a mix of starting material and product, the coupling reaction may need optimization. Increase reaction time, temperature (for Suzuki), or the equivalents of reagents. Ensure all reagents are high quality and solvents are anhydrous where required.

-

Dehalogenation : In some cases, particularly during Suzuki coupling, a side reaction can replace the iodine with hydrogen. Using the correct palladium ligand and base can help minimize this.[25]

-

Conclusion

5'-O-DMTr-5-iodo-2'-deoxyuridine phosphoramidite is a robust and highly effective reagent for introducing a versatile chemical handle into synthetic oligonucleotides. Its compatibility with standard automated synthesis protocols, combined with the efficiency of post-synthetic palladium-catalyzed modifications, provides researchers, scientists, and drug developers with a powerful platform for creating highly functionalized nucleic acids for a broad spectrum of applications in diagnostics, structural biology, and therapeutics.

References

-

PubChem. 5-Iodo-2'-deoxyuridine 5'-monophosphate. [Link]

-

MDPI. (2022, December 3). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. [Link]

-

Moran, S., Ren, R. X., & Kool, E. T. (1997). A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs. Proceedings of the National Academy of Sciences of the United States of America, 94(20), 10506–10511. [Link]

-

Glen Research. 5-I-dU-CE Phosphoramidite. [Link]

-

ResearchGate. Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. [Link]

-

Fearon, K. L., et al. (1997). An improved synthesis of oligodeoxynucleotide N3'-->P5' phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. Nucleic Acids Research, 25(18), 3773–3780. [Link]

-

Springer Nature. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. [Link]

-

Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

-

Bio-Synthesis Inc. 5-Iodouridine, 5-Iodo-Uridine Oligonucleotide Modification. [Link]

-

ResearchGate. Highly chemoselective palladium-catalyzed Sonogashira coupling of 5-iodouridine-5′-triphosphates with propargylamine. [Link]

-

Yang, J., et al. (2018). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 8(39), 21877–21886. [Link]

-

PubMed. A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs. [Link]

-

Guiles, J. W., Johnson, S. G., & Murray, W. V. (1996). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry, 61(15), 5169–5171. [Link]

-

Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides. [Link]

-

Hilton, M. I., & Plunkett, M. J. (2012). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Molecules, 17(9), 10822–10834. [Link]

-

ResearchGate. Suzuki–Miyaura cross-coupling with unprotected 5-IdU using.... [Link]

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 202. [Link]

-

Glen Research. Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]

-

Glen Research. In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]

-

Digital CSIC. Non-radioactive labeling of oligonucleotides and postsynthetic modification of oligonucleotides. [Link]

-

Wikipedia. Oligonucleotide synthesis. [Link]

-

YouTube. (2025, March 6). Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine. [Link]

-

Oxford Academic. comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2′-deoxyuridines. [Link]

-

PubMed. Modification of oligodeoxynucleotides by on-column Suzuki cross-coupling reactions. [Link]

-

Biomers.net. 5-I-dU (Internal modification). [Link]

- Google Patents. Methods and reagents for cleaving and deprotecting oligonucleotides.

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

- 1. 5’-O-DMTr-5-iodo-2’-dU-3’-CED phosphoramidite, 178925-48-9 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. idtdna.com [idtdna.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. 5-I dU Oligo Modifications from Gene Link [genelink.com]

- 10. digital.csic.es [digital.csic.es]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfachemic.com [alfachemic.com]

- 14. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. blog.biosearchtech.com [blog.biosearchtech.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modification of oligodeoxynucleotides by on-column Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. uwindsor.ca [uwindsor.ca]

- 25. researchgate.net [researchgate.net]

Application Note: A Comprehensive Protocol for the Incorporation of 5-Iodo-2'-deoxyuridine (5-I-dU) into Synthetic DNA Oligonucleotides

Abstract

The site-specific incorporation of modified nucleosides into DNA oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among these, 5-Iodo-2'-deoxyuridine (5-I-dU), a halogenated analog of thymidine, offers unique functionalities for advanced research applications. This guide provides a detailed, experience-driven protocol for the efficient incorporation of 5-I-dU into DNA oligonucleotides using standard phosphoramidite chemistry. We delve into the underlying principles of the synthesis cycle, critical considerations for deprotection to preserve the integrity of the carbon-iodine bond, and robust methods for quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-I-dU for structural biology, protein-DNA interaction studies, and the development of novel nucleic acid-based tools.

Introduction: The Scientific Utility of 5-Iodo-dU

5-Iodo-2'-deoxyuridine (5-I-dU) is a modified nucleoside that has become an invaluable tool in the biotechnology and pharmaceutical industries. Its utility stems from the unique properties of the iodine atom at the 5-position of the uracil base.

-

Structural Biology: The primary application of 5-I-dU is in X-ray crystallography for determining the three-dimensional structure of DNA and DNA-protein complexes.[1][2] The heavy iodine atom is excellent for solving the "phase problem" in crystallography using the multi-wavelength anomalous dispersion (MAD) technique.[1] This method simplifies phase determination compared to the traditional, more laborious multiple isomorphous replacement (MIR) method.[1]

-

Photo-Cross-linking Studies: Halogenated nucleosides like 5-I-dU are photolabile.[1][2] Upon exposure to UV light, they can form covalent cross-links with amino acid residues in close proximity within protein-DNA complexes.[1] This allows for the precise mapping of interaction sites between DNA and proteins such as DNA repair enzymes, transcription factors, and other DNA-binding proteins.[1]

-

Aptamer Development: 5-I-dU can be used in post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification to convert a selected DNA aptamer into a "photo-aptamer".[1] By replacing a thymidine or a non-photoreactive placeholder with 5-I-dU, researchers can create high-affinity binders that can be covalently cross-linked to their target upon UV irradiation, which is useful for target validation and diagnostic applications.[1]

This guide provides the necessary protocols to successfully synthesize, deprotect, and purify high-quality 5-I-dU-modified oligonucleotides for these and other emerging applications.

Principle of Incorporation: The Phosphoramidite Method

The incorporation of 5-I-dU into a growing DNA chain is achieved using the robust and highly efficient phosphoramidite method, the gold standard for automated solid-phase oligonucleotide synthesis.[3][4] The process utilizes a chemically modified and protected version of the nucleoside, known as a phosphoramidite, specifically 5'-Dimethoxytrityl-5-iodo-2'-deoxyUridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .[2]

The synthesis proceeds in a 3' to 5' direction on a solid support (e.g., Controlled Pore Glass, CPG) and involves a four-step cycle for each nucleotide addition.[5][6]

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing a free 5'-hydroxyl group.[4][6]

-

Coupling: The 5-I-dU phosphoramidite is activated (typically by an acidic azole catalyst like tetrazole) and reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[3][] This is the step where the modified base is incorporated.

-

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[5][6] This ensures that only the desired full-length oligonucleotides are produced.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an iodine-water solution, completing the addition of one nucleotide.[3][5]

This cycle is repeated until the oligonucleotide of the desired length and sequence is synthesized.

Materials and Reagents

| Reagent/Material | Specification | Supplier Example |

| 5-I-dU-CE Phosphoramidite | 5'-DMT-5-Iodo-dU, 3'-CE Phosphoramidite | Glen Research (Cat# 10-1091) |

| Standard DNA Phosphoramidites | dA(bz), dC(ac), dG(ib), dT | Standard DNA synthesis grade |

| Solid Support (CPG) | Pre-loaded with desired 3'-nucleoside | Standard DNA synthesis grade |

| Anhydrous Acetonitrile | <30 ppm H₂O | DNA synthesis grade |

| Activator | 0.45 M Tetrazole or 0.25 M DCI | DNA synthesis grade |

| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in DCM | DNA synthesis grade |

| Capping Reagents | Cap A (Acetic Anhydride), Cap B (N-Methylimidazole) | DNA synthesis grade |

| Oxidizer | 0.02 M Iodine in THF/Water/Pyridine | DNA synthesis grade |

| Cleavage/Deprotection Reagent | Ammonium Hydroxide (Mild) or Conc. NH₄OH | ACS Grade |

| Purification Columns | RP-HPLC (e.g., C18) or equivalent | Varies by method |

| Solvents for Purification | Acetonitrile (HPLC grade), TEAA Buffer | HPLC Grade |

Detailed Experimental Protocol

Preparation of 5-I-dU Phosphoramidite

The 5-I-dU-CE Phosphoramidite is typically supplied as a solid. It should be dissolved in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer (commonly 0.1 M).

-

Causality: Anhydrous solvent is critical because phosphoramidites are highly reactive with water, which would lead to decomposition of the reagent and significantly lower coupling efficiency.[3]

Automated DNA Synthesis

The incorporation of 5-I-dU uses the standard synthesis cycle on an automated DNA synthesizer.

-

Program the Sequence: Enter the desired oligonucleotide sequence into the synthesizer software, specifying the position for 5-I-dU incorporation.

-

Install Reagents: Ensure the 5-I-dU phosphoramidite solution is installed on an appropriate port on the synthesizer.

-

Initiate Synthesis: Start the synthesis run. No changes to the standard coupling times for DNA phosphoramidites are generally required for 5-I-dU.[2] The coupling efficiency for 5-I-dU is typically high, in the range of 85-95%.[8]

Caption: Workflow for 5-I-dU oligonucleotide synthesis and processing.

Cleavage and Deprotection

This is the most critical step for ensuring the integrity of the final product. The carbon-iodine bond can be labile under harsh deprotection conditions. While the bond is more stable than other modifications like 5'-tosylates, caution is advised.[8]

Recommended Mild Deprotection Protocol:

-

Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of mild ammonium hydroxide .

-

Seal the vial tightly and incubate at room temperature for 24 hours .[2]

-

Expert Rationale: Standard deprotection often involves heating concentrated ammonium hydroxide at 55°C for 8-12 hours. While some studies show the 5'-iodo group is reasonably stable under these conditions (half-life >4 days at 23°C in conc. NH₃), the milder room temperature deprotection is a safer, validated method that minimizes the risk of iodine loss.[8] It effectively removes the cyanoethyl phosphate protecting groups and the protecting groups on the standard DNA bases (benzoyl, isobutyryl, acetyl) without damaging the 5-I-dU modification.

Alternative Deprotection: For sequences that do not contain sensitive protecting groups, deprotection with concentrated ammonia at 55°C for 1 hour, followed by incubation at room temperature, has also been shown to be effective.[8]

Purification

After deprotection, the supernatant containing the crude oligonucleotide is collected. Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

DMT-ON Purification: If the synthesis was completed with the final 5'-DMT group left on ("DMT-ON"), the full-length product will be significantly more hydrophobic than the truncated failure sequences. This allows for excellent separation on a C18 RP-HPLC column. The collected DMT-ON fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.

-

DMT-OFF Purification: If the final DMT group was removed on the synthesizer ("DMT-OFF"), the oligo can be purified directly. Separation is based on length and composition, and while effective, may offer lower resolution than DMT-ON purification for longer oligos.

Quality Control

Successful incorporation and integrity of the 5-I-dU modified oligonucleotide should be confirmed by analytical techniques.

| Technique | Purpose | Expected Result |

| Analytical RP-HPLC | Assess purity and confirm incorporation | A single major peak. The 5-I-dU oligo will have a slightly longer retention time than the equivalent unmodified thymidine oligo due to increased hydrophobicity.[8] |

| Mass Spectrometry (ESI-MS) | Confirm exact molecular weight | The observed mass should match the calculated mass for the 5-I-dU containing sequence. The mass difference between T and 5-I-dU is +110.9 Da. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Coupling Efficiency | Decomposed 5-I-dU phosphoramidite | Use fresh, anhydrous acetonitrile for dissolution. Ensure phosphoramidite vial was stored properly (refrigerated, dry). |

| Inefficient activation | Check the age and concentration of the activator solution. | |

| Mass Spec shows loss of Iodine | Deprotection conditions were too harsh | Switch to the recommended mild deprotection protocol (room temperature, 24 hours).[2] |

| Multiple Peaks in HPLC | Incomplete capping or deprotection | Verify capping reagents are fresh. Ensure deprotection was carried out for the full recommended time. |

| Depurination | Avoid prolonged exposure to acid during DMT removal. Neutralize immediately after detritylation.[9] |

References

-

Gryaznov, S. M., & Letsinger, R. L. (1992). A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs. Nucleic Acids Research, 20(8), 1879–1882. [Link]

-

Obika, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8503. [Link]

-

Latham, J. A., et al. (1994). Expanding the Chemistry of DNA for in Vitro Selection. Journal of the American Chemical Society, 116(16), 7363–7364. [Link]

-

Glen Research. (n.d.). 5-I-dU-CE Phosphoramidite. Retrieved from [Link]

-

Hayakawa, Y. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. TechRxiv. [Link]

-

Ahmadian, M., Zhang, P., & Bergstrom, D. E. (1998). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. Nucleic Acids Research, 26(13), 3127–3135. [Link]

-

Seko, A., et al. (2003). Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2'-O-methyluridines. Nucleic Acids Research, 31(10), 2477–2484. [Link]

-

Wang, Y., et al. (2020). Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position. Organic & Biomolecular Chemistry, 18(27), 5187-5193. [Link]

-

ATDBio Ltd. (n.d.). Applications of modified oligonucleotides. Retrieved from [Link]

-

Brown, T., & Brown, D. J. (2013). Solid phase click ligation for the synthesis of very long oligonucleotides - Supporting Information. Chemical Communications. [Link]

-

Chen, M. S., et al. (1976). Specific herpes simplex virus-induced incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine into deoxyribonucleic acid. Journal of Biological Chemistry, 251(16), 4839-4845. [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1992). A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs. PubMed. [Link]

-

ResearchGate. (n.d.). Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. [Link]

-

Ahmadian, M., et al. (1998). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. Nucleic Acids Research, 26(13), 3127-35. [Link]

-

ResearchGate. (n.d.). Chemical structure of 5-iodo-2′-deoxyuridine, 6-iodo-2′-deoxyuridine, and 6-iodouridine. [Link]

-

Biotage. (2022). Solid Phase Oligonucleotide Synthesis. [Link]

- Google Patents. (n.d.).

-

ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Formyl-2 -Deoxyuridine and Its Incorporation into Oligodeoxynucleotides. [Link]

-

Liang, Z. (2023). 5'-O-(2-Isopropoxyprop-2-yl)-protected Phosphoramidite Building Blocks in the Liquid Phase Oligonucleotide Synthesis. University of Helsinki. [Link]

-

Prusoff, W. H., Bakhle, Y. S., & McCrea, J. F. (1963). INCORPORATION OF 5-IODO-2'-DEOXYURIDINE INTO THE DEOXYRIBONUCLEIC ACID OF VACCINIA VIRUS. Nature, 199, 1310-1311. [Link]

-

Ahmadian, M., Zhang, P., & Bergstrom, D. E. (1998). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. PubMed. [Link]

-

Kassis, A. I., et al. (2001). Chemical modification of 5-[125I]iodo-2'-deoxyuridine toxicity in mammalian cells in vitro. International Journal of Radiation Biology, 77(5), 627-635. [Link]

-

Vilniaus universitetas. (n.d.). The synthesis and applications of oligonucleotide-modified nucleotides. [Link]

-

Conroy, T., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Design and applications of modified oligonucleotides. [Link]

-

Glen Research. (n.d.). Sequence Modification Using Glen Research's 5-Modified dU Family. [Link]

-

Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. [Link]

-

Diva-portal.org. (2006, October 23). Novel Methods for Synthesis of High Quality Oligonucleotides. [Link]

-

Fidanza, J. A., & McLaughlin, L. W. (1992). Synthesis and characterization of a new 5-thiol-protected deoxyuridine phosphoramidite for site-specific modification of DNA. Journal of Organic Chemistry, 57(8), 2340-2346. [Link]

-

ResearchGate. (2013, June 3). Molecular structure differences between the antiviral Nucleoside Analogue 5-iodo-2′-deoxyuridine and the natural nucleoside 2′-deoxythymidine using MP2 and DFT methods: Conformational analysis, crystal simulations, DNA pairs and possible behaviour. [Link]

-

biomers.net. (n.d.). 5-I-dU (Internal modification). [Link]

-

Morris, N. R., & Cramer, J. W. (1968). 5-iodo-2'-deoxyuridine and DNA synthesis in mammalian cells. Experimental Cell Research, 51(2-3), 555-563. [Link]

-